molecular formula C11H9ClFN3O2 B2970157 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide CAS No. 695191-77-6

5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide

Cat. No.: B2970157
CAS No.: 695191-77-6
M. Wt: 269.66
InChI Key: PUBJLPSUSJUXNG-UHFFFAOYSA-N
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Description

5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The presence of amino, chloro, and fluoro substituents further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne. This step often requires the use of a base such as triethylamine and a solvent like dichloromethane, under controlled temperature conditions.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor of the isoxazole ring.

    Attachment of the Chloro and Fluoro Substituents: These substituents are typically introduced via electrophilic aromatic substitution reactions, using reagents such as chlorinating and fluorinating agents under specific conditions to ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods while ensuring cost-effectiveness, safety, and environmental compliance. This might include the use of continuous flow reactors for the cycloaddition step and large-scale batch reactors for subsequent substitution reactions. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the isoxazole ring or the chloro and fluoro substituents, potentially leading to the formation of dehalogenated or reduced ring structures.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the positions adjacent to the chloro and fluoro substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, and various halogenating agents are employed under controlled conditions to achieve selective substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso derivatives, while reduction could produce dehalogenated compounds. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it could interact with biological targets, making it a candidate for drug discovery and development. Studies have explored its potential as an antimicrobial, antiviral, and anticancer agent.

Medicine

In medicine, the compound’s potential therapeutic applications are being investigated. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, bacterial infections, and viral infections.

Industry

Industrially, the compound can be used in the development of new materials with specific properties. Its chemical reactivity allows for the modification of polymers and other materials, potentially leading to the creation of new products with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes. For example, its potential anticancer activity might involve the inhibition of enzymes involved in cell proliferation, while its antimicrobial activity could result from the disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxamide
  • 5-amino-3-(3-chloro-4-fluorophenyl)-1H-pyrrole-4-carboxamide
  • 5-amino-3-(3-chloro-4-fluorophenyl)-1H-imidazole-4-carboxamide

Uniqueness

Compared to these similar compounds, 5-amino-N-(3-chloro-4-fluorophenyl)-3-methylisoxazole-4-carboxamide stands out due to its isoxazole ring, which imparts unique chemical properties and reactivity. The presence of the chloro and fluoro substituents further enhances its potential biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-amino-N-(3-chloro-4-fluorophenyl)-3-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFN3O2/c1-5-9(10(14)18-16-5)11(17)15-6-2-3-8(13)7(12)4-6/h2-4H,14H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBJLPSUSJUXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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